8-naphthyridin-2(1H)-one
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Overview
Description
8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridone ring. The unique structure of this compound makes it an important scaffold in medicinal chemistry and drug discovery due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-naphthyridin-2(1H)-one can be achieved through various methods. One common approach involves the cyclocondensation reaction of β-alkoxyvinyl trifluoromethyl ketones with 2,6-diaminopyridine . Another method includes the amination of 2-chloronicotinic acid with anilines in the presence of potassium carbonate and water under microwave irradiation . These methods offer efficient and environmentally friendly routes to obtain this compound and its derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as boric acid, and solvent-free conditions have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution: Reactions involving the replacement of functional groups, such as the substitution of chlorine atoms with amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include anilines, potassium carbonate, and boric acid. Microwave irradiation is often employed to accelerate the reaction rates and improve yields .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as 2-arylaminonicotinic acids, which exhibit potential antibacterial, anti-inflammatory, antiallergic, and antisecretory activities .
Scientific Research Applications
8-naphthyridin-2(1H)-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
8-naphthyridin-2(1H)-one can be compared with other similar compounds, such as:
2,7-dihydroxy-1,8-naphthyridine: Exhibits tautomerism and multiple hydrogen bonding interactions.
2-acetamido-7-amino-1,8-naphthyridine: Known for its complexation properties and potential medical uses.
2,7-diacetamido-1,8-naphthyridine: Studied for its unique structural and electronic properties.
The uniqueness of this compound lies in its versatile reactivity and potential for derivatization, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1374651-58-7 |
---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
7-ethoxy-6-nitro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-5H,2H2,1H3,(H,11,12,14) |
InChI Key |
USUGOKJPTNHKGN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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